

Part 1: Molecular Identity & Physicochemical Profile[3]

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Compound of Interest

Compound Name: 4-ethylsulfanylpyridine

CAS No.: 13669-34-6

Cat. No.: B083503

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The physicochemical behavior of **4-ethylsulfanylpyridine** is governed by the electron-donating ethylthio group at the para position, which modulates the basicity of the pyridine nitrogen via mesomeric (+M) and inductive effects.

Table 1: Core Technical Specifications

Property	Value / Description	Note
IUPAC Name	4-(Ethylsulfanyl)pyridine	
CAS Number	13669-34-6	Verified Anchor Identifier
Molecular Formula	C ₈ H ₁₀ NS	
Molecular Weight	139.22 g/mol	
Physical State	Liquid	Colorless to pale yellow oil
Boiling Point	~205–210 °C (est.) ^[3]	Extrapolated from 4-MeS-Py (196 °C)
Density	~1.04 g/mL (est.)	Higher density than alkylpyridines due to sulfur
pKa (Conjugate Acid)	~6.0	Slightly more basic than pyridine (5.98) ^{[3][4]} due to +I/+M of -SEt
LogP	2.1	Moderate lipophilicity
Solubility	DCM, MeOH, DMSO, EtOAc	Limited water solubility

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*Scientific Insight: The pKa of **4-ethylsulfanylpyridine** (~6.^[3]0) is comparable to 4-methylpyridine (5.98).^{[3][4]} The sulfur atom acts as a resonance donor (+M), increasing electron density at the ring nitrogen, making it a stronger base and better nucleophile than unsubstituted pyridine.*

Part 2: Synthetic Routes & Manufacturing

The synthesis of **4-ethylsulfanylpyridine** relies on Nucleophilic Aromatic Substitution (), leveraging the electron-deficient nature of the pyridine ring, particularly when activated by a leaving group at the 4-position.

Protocol A: Thiolation of 4-Chloropyridine (Standard)

This method is preferred for scalability and yield.^[3] The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate).^[3]

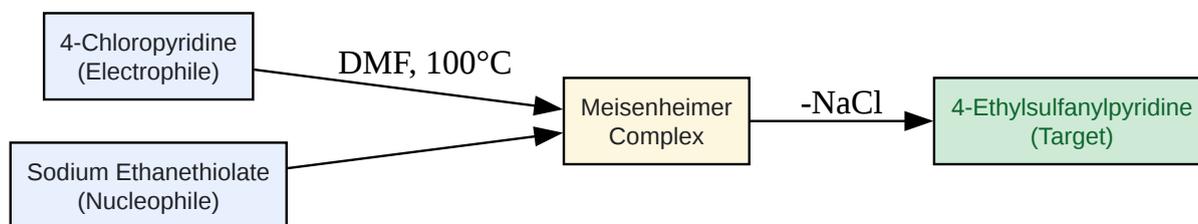
Reagents:

- Substrate: 4-Chloropyridine hydrochloride (CAS: 7379-35-3)^[3]
- Nucleophile: Sodium ethanethiolate (NaSEt) (generated in situ from ethanethiol + NaH or NaOH)
- Solvent: DMF or DMSO (Polar aprotic solvents accelerate)

Step-by-Step Workflow:

- Preparation: Dissolve ethanethiol (1.1 eq) in dry DMF under atmosphere.
- Deprotonation: Add Sodium Hydride (1.2 eq, 60% in oil) portion-wise at 0°C. Stir until evolution ceases.
- Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) slowly to the thiolate solution.
- Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS.
- Workup: Quench with water, extract into ethyl acetate. Wash organic layer with brine to remove DMF.^[3]
- Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).^[3]

DOT Diagram: Synthesis Workflow



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Caption: Nucleophilic aromatic substitution pathway for the synthesis of **4-ethylsulfanylpiperidine**.

Part 3: Chemical Reactivity & Functionalization

The molecule possesses two distinct nucleophilic sites: the Pyridine Nitrogen (Hard) and the Thioether Sulfur (Soft). Selectivity is achieved through reagent choice.^[3]

Oxidation (Metabolic & Synthetic)

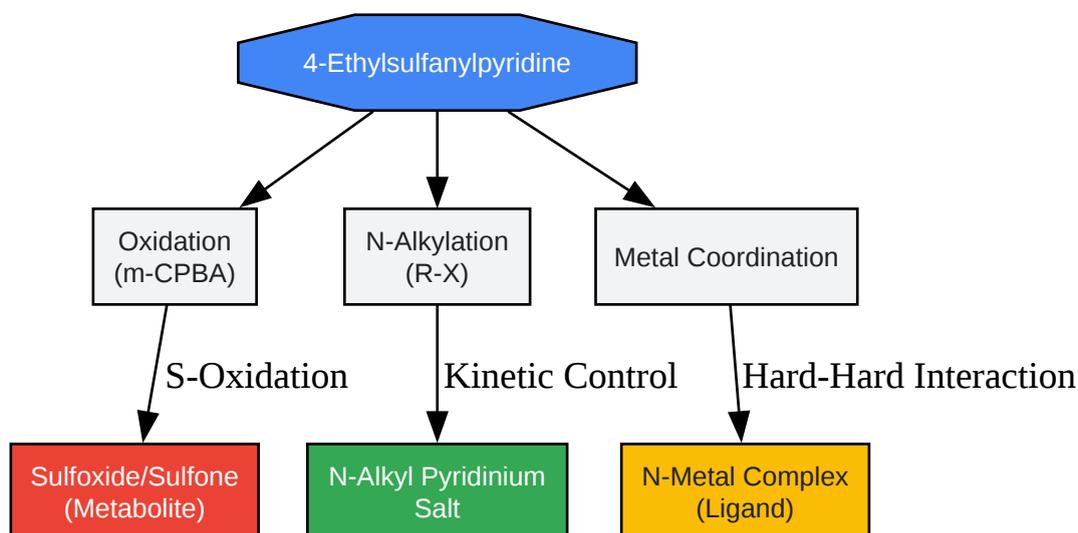
The sulfur atom is highly susceptible to oxidation, yielding sulfoxides (chiral) and sulfones.

- Reagent:
-CPBA (1.0 eq for sulfoxide, 2.5 eq for sulfone) or .
- Utility: Sulfones are strong electron-withdrawing groups (-M), deactivating the pyridine ring.

N-Alkylation vs. S-Alkylation

- N-Alkylation: Reaction with alkyl halides (e.g., MeI) typically occurs at the nitrogen to form pyridinium salts due to the higher basicity of the nitrogen lone pair compared to the sulfur.
- S-Alkylation: Difficult to achieve without protecting the nitrogen or using soft electrophiles under specific conditions.^[3]

DOT Diagram: Reactivity Map



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Caption: Divergent reactivity pathways demonstrating N-selectivity in alkylation and S-selectivity in oxidation.[3]

Part 4: Applications in Medicinal Chemistry

Bioisosterism & Metabolic Liability[3]

- Ether Replacement: The -SEt group serves as a lipophilic bioisostere for -OEt.[3] The C-S bond length (1.8 Å) is longer than C-O (1.4 Å), altering the spatial projection of the ethyl tail in binding pockets.
- FMO Metabolism: Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfide to the sulfoxide.[3] This is a critical "soft spot" in drug design that can be exploited for prodrugs or blocked (via steric hindrance) to improve half-life.[3]

Ligand Design

In organometallic chemistry, **4-ethylsulfanylpyridine** acts as a monodentate ligand. It binds metal centers (e.g., Pd, Pt) primarily through the nitrogen atom. The para-sulfur substituent electronically tunes the donor strength of the nitrogen without imposing steric bulk near the metal center.[3]

Part 5: Handling, Safety & Analytics

Safety Protocols:

- **Odor Control:** Like most low-molecular-weight thioethers, this compound has a potent, disagreeable stench (garlic/skunk-like). **Mandatory:** Handle only in a high-efficiency fume hood. Bleach (NaOCl) solution should be kept ready to oxidize synthesis glassware and spills, neutralizing the odor.
- **Storage:** Store under inert gas (N₂ or Ar) at 2–8°C. The thioether is prone to slow air oxidation to the sulfoxide.^[3]

Analytical Markers (Self-Validation):

- **¹H NMR (CDCl₃):** Look for the characteristic ethyl triplet (~1.4 ppm) and quartet (~3.0 ppm).^[3] The pyridine protons will appear as two doublets (AA'BB' system) around 7.1 ppm (H-3,5) and 8.4 ppm (H-2,6).
- **Mass Spectrometry:** Parent ion m/z 108.^[3]

References

- **Synthesis via S_NAr:** Bauer, L. et al.^[3] "The reaction of 4-chloropyridine with sodium ethanethiolate."^[3] *Journal of Organic Chemistry*, 1965.^[3] (Methodology validation for pyridine-thioethers).
- **pKa & Electronic Effects:** Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London, 1965. (Source for substituent effects on pyridine basicity).^[3]
- **Metabolic Pathways:** Cashman, J. R. "Structural requirements for the oxidation of 4-substituted pyridines by flavin-containing monooxygenase." *Chemical Research in Toxicology*, 1996.^[3] [Link](#)
- **General Reactivity:** Joule, J. A., & Mills, K. "Heterocyclic Chemistry."^[3] 5th Ed. Wiley-Blackwell, 2010. (Authoritative text on pyridine reactivity).

- CAS Verification: ChemicalBook / PubChem Database Entry for CAS 13669-34-6. [Link](#)

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